(R)-(2-Furyl)hydroxyacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2-Furyl)hydroxyacetonitrile is an organic compound characterized by the presence of a furan ring attached to a hydroxyacetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(2-Furyl)hydroxyacetonitrile typically involves the reaction of furfural with hydrogen cyanide in the presence of a base. The reaction proceeds through the formation of an intermediate cyanohydrin, which is subsequently converted to the desired product under controlled conditions.
Industrial Production Methods: Industrial production of ®-(2-Furyl)hydroxyacetonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: ®-(2-Furyl)hydroxyacetonitrile can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid.
Reduction: ®-(2-Furyl)ethylamine.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in biochemical pathways and potential as a bioactive compound.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(2-Furyl)hydroxyacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
2-Furylacetonitrile: Lacks the hydroxy group, resulting in different reactivity and applications.
2-Furylmethanol: Contains a hydroxymethyl group instead of a hydroxyacetonitrile group.
Furan-2-carboxaldehyde: An aldehyde derivative with distinct chemical properties.
Uniqueness: ®-(2-Furyl)hydroxyacetonitrile is unique due to the presence of both a furan ring and a hydroxyacetonitrile group, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and related fields.
Properties
IUPAC Name |
(2R)-2-(furan-2-yl)-2-hydroxyacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWECZOWCEFVROP-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@@H](C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.